BJE6-106
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BJE6-106, commonly referred to as B106, is a potent and selective third-generation inhibitor of protein kinase C delta (PKCδ). This compound has shown significant promise in scientific research due to its ability to induce caspase-dependent apoptosis and its tumor-specific effects .
Preparation Methods
The synthesis of B106 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is available in various quantities and concentrations for research purposes .
Chemical Reactions Analysis
B106 undergoes several types of chemical reactions, primarily focusing on its interaction with PKCδ. The compound is known to induce caspase-dependent apoptosis, which involves the activation of caspase enzymes that lead to programmed cell death. Common reagents and conditions used in these reactions include specific concentrations of B106 and incubation times ranging from 6 to 72 hours . The major products formed from these reactions are apoptotic cells, which are characterized by increased activity of caspase 3/7 and phosphorylation of MKK4, JNK, and H2AX .
Scientific Research Applications
B106 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, B106 is used as a selective inhibitor to study the role of PKCδ in various cellular processes. In biology, it is utilized to investigate the mechanisms of apoptosis and cell survival, especially in melanoma cell lines with NRAS mutations . In medicine, B106 shows potential as a therapeutic agent for treating cancers due to its tumor-specific effects and ability to induce apoptosis . Additionally, B106 is used in industrial research to develop new drugs and therapeutic strategies targeting PKCδ .
Mechanism of Action
B106 exerts its effects by selectively inhibiting PKCδ with an IC50 of 0.05 μM, which is significantly more potent than its effect on classical PKC isozyme PKCα (IC50 = 50 μM) . The inhibition of PKCδ leads to the activation of caspase enzymes, which in turn triggers apoptosis. The molecular targets and pathways involved include the MKK4-JNK-H2AX pathway, where B106 induces the activation of MKK4, JNK, and H2AX at different times .
Comparison with Similar Compounds
B106 is unique in its high selectivity and potency as a PKCδ inhibitor. Similar compounds include other PKC inhibitors such as sotrastaurin (AEB071) and GF109203X (GFX), which are pan-PKC inhibitors . Unlike these pan-PKC inhibitors, B106 specifically targets PKCδ, resulting in fewer adverse effects and greater efficacy in inducing apoptosis in certain cell lines . This specificity makes B106 a valuable tool in research and potential therapeutic applications.
If you have any more questions or need further details, feel free to ask!
Biological Activity
BJE6-106, a selective inhibitor of Protein Kinase C delta (PKCδ), has emerged as a promising therapeutic agent in cancer treatment, particularly for malignancies characterized by aberrant PKCδ activity. This compound has been extensively studied for its biological activity, mechanisms of action, and potential applications in oncology.
This compound inhibits PKCδ with a reported IC50 of approximately 0.5 µM in various cancer cell lines, demonstrating its potency in disrupting PKCδ-mediated signaling pathways that promote cell survival and proliferation . The compound induces apoptosis through caspase activation, specifically increasing the activity of caspases 3 and 7 . Research indicates that this compound triggers DNA fragmentation, a hallmark of apoptosis, which is significantly more pronounced than that observed with control compounds lacking PKCδ inhibitory activity .
Key Findings:
- Apoptosis Induction : this compound leads to significant apoptosis in cancer cells by activating caspases.
- JNK Pathway Activation : The compound activates the c-Jun N-terminal kinase (JNK) pathway, which is crucial for mediating the apoptotic response induced by PKCδ inhibition .
- Colony Formation Inhibition : this compound exhibits dose-dependent inhibition of colony formation in cancer cell cultures, indicating its potential to suppress tumor growth .
Biological Activity in Cancer Models
This compound has been tested across various cancer types, including melanoma and glioblastoma. In studies involving melanoma cells with NRAS mutations, this compound effectively inhibited cell growth and induced apoptosis at low concentrations (0.1 µM) within 48 hours .
Table 1: Biological Activity of this compound
Cancer Type | IC50 (µM) | Apoptosis Induction | Mechanism |
---|---|---|---|
Melanoma | ~0.5 | Yes | Caspase activation, JNK pathway |
Glioblastoma | ~0.5 | Yes | Caspase activation |
Prostate Cancer Stem Cells | 0.1 | Yes | PKCδ inhibition |
Case Studies and Research Findings
- Melanoma Study : In a study focusing on NRAS-mutant melanoma cells, treatment with this compound resulted in significant apoptosis and reduced cell viability compared to untreated controls. The study highlighted the role of JNK activation in mediating these effects, suggesting that targeting PKCδ could be a viable strategy for treating aggressive melanoma variants .
- Prostate Cancer Stem Cells (PCSC) : Another investigation demonstrated that this compound inhibited the growth of PCSC cultures at concentrations as low as 0.1 µM. This finding underscores the compound's potential effectiveness against cancer stem cells, which are often resistant to conventional therapies .
- Integrative Omics Approach : Recent research utilizing multi-omics data revealed that this compound not only inhibits PKCδ but also affects downstream signaling pathways involved in tumor growth and survival mechanisms. This integrative approach provides insights into how this compound can be optimized for clinical applications against various cancers .
Properties
IUPAC Name |
6-(2-carbazol-9-ylethyl)-2,2-dimethylchromene-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO2/c1-26(2)13-11-19-15-18(16-20(17-28)25(19)29-26)12-14-27-23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-11,13,15-17H,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDDENZBVHBRKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2)CCN3C4=CC=CC=C4C5=CC=CC=C53)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.